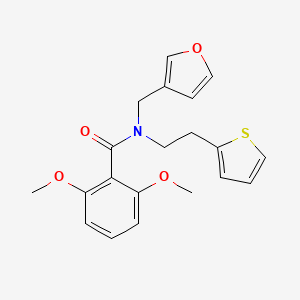

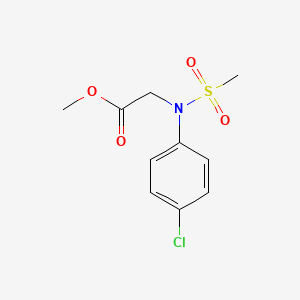

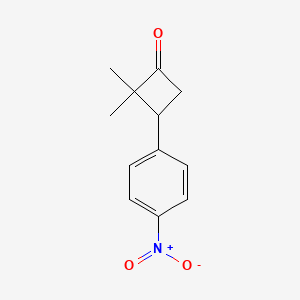

![molecular formula C14H15N5O2 B2804886 2-Methyl-4-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097884-68-7](/img/structure/B2804886.png)

2-Methyl-4-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Methyl-4-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrrolidines, on the other hand, are five-membered rings with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrimidine and pyrrolidine rings. For example, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine and pyrrolidine rings. For example, the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of novel pyrimidine derivatives, including efforts to explore their chemical properties and potential applications in various fields, has been a significant area of research. For example, Bakhite, Al‐Sehemi, & Yamada (2005) have developed methods for preparing pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting the compound's versatility and potential for further chemical exploration (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Activity and Applications

- The compound's derivatives have been studied for their biological activity, including antimicrobial and antitumor effects. Pivazyan, Ghazaryan, Azaryan, & Yengoyan (2019) synthesized new derivatives that showed pronounced plant growth-stimulating effects, suggesting agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Antimicrobial and Antitumor Activity

- Further research into the antimicrobial and antitumor potential of pyrimidine derivatives has been conducted. Mallikarjunaswamy, Bhadregowda, & Mallesha (2013) synthesized pyrimidine salts that exhibited significant antibacterial and antifungal activities, highlighting the potential for pharmaceutical applications (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Pharmacological Aspects

- Pyrimidine derivatives, including those related to "2-Methyl-4-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine," have been recognized for their pharmacological significance. Verma et al. (2020) reviewed the pharmacological aspects of pyrimidine derivatives, emphasizing their antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic activities, thus underscoring the compound's broad potential in drug development (Verma, Joshi, Agarwal, Soni, & Kataria, 2020).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the study of this compound could involve further exploration of its potential uses, particularly in the field of medicine given the known pharmacological activities of pyrimidine derivatives . Additionally, further studies could explore the synthesis of this compound from different precursors and its reactivity in various chemical reactions .

Eigenschaften

IUPAC Name |

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-10-15-7-3-12(18-10)21-11-4-8-19(9-11)14(20)13-16-5-2-6-17-13/h2-3,5-7,11H,4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRJEVHFJHDJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

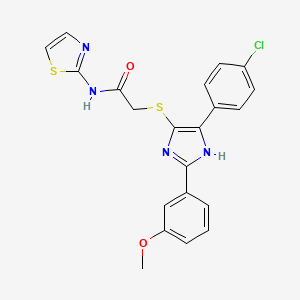

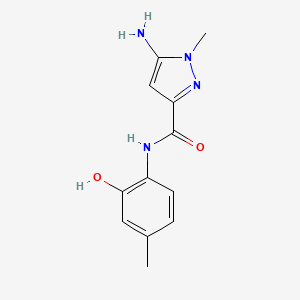

![4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2804808.png)

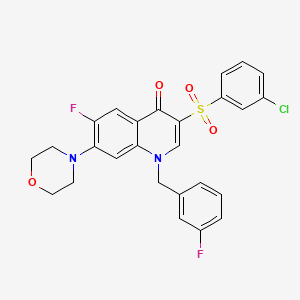

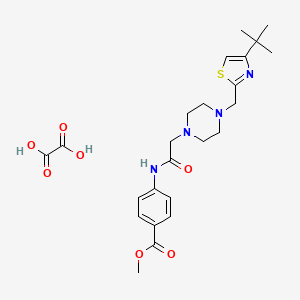

![N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804820.png)

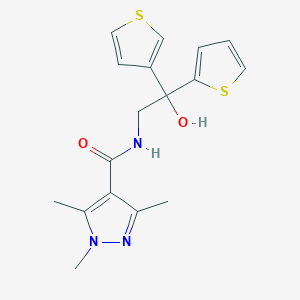

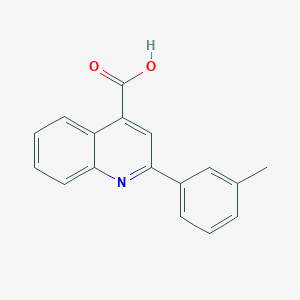

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B2804825.png)

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2804826.png)